1-(2-(Ethylsulfonyl)ethyl)-1h-1,2,4-triazol-3-amine

Catalog No.
S14022976
CAS No.
M.F
C6H12N4O2S
M. Wt
204.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(Ethylsulfonyl)ethyl)-1h-1,2,4-triazol-3-amin...

Product Name

1-(2-(Ethylsulfonyl)ethyl)-1h-1,2,4-triazol-3-amine

IUPAC Name

1-(2-ethylsulfonylethyl)-1,2,4-triazol-3-amine

Molecular Formula

C6H12N4O2S

Molecular Weight

204.25 g/mol

InChI

InChI=1S/C6H12N4O2S/c1-2-13(11,12)4-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9)

InChI Key

QDQGFHDHLSKTTB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCN1C=NC(=N1)N

1-(2-(Ethylsulfonyl)ethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic organic compound characterized by the presence of a triazole ring and an ethylsulfonyl group. Its chemical formula is C6H12N4O2SC_6H_{12}N_4O_2S, and it has a molecular weight of 204.25 g/mol. The compound is identified by the CAS number 1179763-78-0 and is classified under biochemicals due to its potential applications in various fields, including agriculture and pharmaceuticals .

The chemical reactivity of 1-(2-(ethylsulfonyl)ethyl)-1H-1,2,4-triazol-3-amine can be attributed to the functional groups present in its structure. The triazole ring can undergo nucleophilic substitution reactions, while the ethylsulfonyl group may participate in sulfonation or oxidation reactions. Specific reactions include:

  • Nucleophilic substitution: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitution with electrophiles.
  • Oxidation reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

These reactions are significant for modifying the compound for enhanced biological activity or for synthesizing derivatives with different properties.

1-(2-(Ethylsulfonyl)ethyl)-1H-1,2,4-triazol-3-amine exhibits notable biological activities that may include antifungal and herbicidal properties. Compounds within the triazole family are often recognized for their ability to inhibit specific enzymes involved in fungal biosynthesis, making them valuable in agricultural applications as fungicides . Furthermore, the compound's structural similarity to known herbicides suggests potential use in controlling unwanted plant growth.

The synthesis of 1-(2-(ethylsulfonyl)ethyl)-1H-1,2,4-triazol-3-amine typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Triazole Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions to form the triazole nucleus.
  • Introduction of the Ethylsulfonyl Group: This can be achieved through sulfonation reactions where ethylsulfonyl chloride reacts with suitable amines or alcohols.
  • Final Amine Formation: The introduction of an amino group at the 3-position of the triazole ring can be accomplished through reductive amination or direct amination methods.

These synthetic routes allow for the customization of the compound's properties by altering substituents on the triazole ring or modifying the sulfonyl group.

The applications of 1-(2-(ethylsulfonyl)ethyl)-1H-1,2,4-triazol-3-amine are diverse:

  • Agriculture: As a potential herbicide or fungicide due to its biological activity against pests and pathogens.
  • Pharmaceuticals: Investigated for its efficacy in treating fungal infections or as a scaffold for developing new therapeutic agents.
  • Research: Used in studies related to enzyme inhibition and metabolic pathways in microorganisms.

Interaction studies involving 1-(2-(ethylsulfonyl)ethyl)-1H-1,2,4-triazol-3-amine focus on its effects on various biological systems. These studies often assess:

  • Enzyme Inhibition: Evaluating how effectively the compound inhibits specific enzymes related to fungal growth or plant metabolism.
  • Synergistic Effects: Investigating whether this compound enhances the efficacy of other agricultural chemicals when used in combination.

Such studies are crucial for understanding the mechanisms behind its biological activity and optimizing its use in practical applications.

Several compounds share structural features with 1-(2-(ethylsulfonyl)ethyl)-1H-1,2,4-triazol-3-amine. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
3-Amino-1,2,4-triazoleC₂H₃N₅Known for its role as a herbicide and enzyme inhibitor .
1-Ethyl-1H-1,2,3-triazol-4-amineC₄H₈N₄Exhibits distinct antifungal properties .
1-(Ethylsulfonyl)-4-[4-ethyltriazol]piperidineC₁₄H₂₃N₇O₂SContains a piperidine moiety which alters pharmacokinetics .

The uniqueness of 1-(2-(ethylsulfonyl)ethyl)-1H-1,2,4-triazol-3-amine lies in its specific combination of an ethylsulfonyl group with a triazole structure that enhances its solubility and biological activity compared to other similar compounds. This structural configuration may contribute to its effectiveness as both a fungicide and herbicide while offering potential for further modifications to improve efficacy and reduce toxicity.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

204.06809681 g/mol

Monoisotopic Mass

204.06809681 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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